3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine 3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17869313
InChI: InChI=1S/C12H5ClF6N2/c13-10-8(12(17,18)19)5-9(20-21-10)6-2-1-3-7(4-6)11(14,15)16/h1-5H
SMILES:
Molecular Formula: C12H5ClF6N2
Molecular Weight: 326.62 g/mol

3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine

CAS No.:

Cat. No.: VC17869313

Molecular Formula: C12H5ClF6N2

Molecular Weight: 326.62 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine -

Specification

Molecular Formula C12H5ClF6N2
Molecular Weight 326.62 g/mol
IUPAC Name 3-chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine
Standard InChI InChI=1S/C12H5ClF6N2/c13-10-8(12(17,18)19)5-9(20-21-10)6-2-1-3-7(4-6)11(14,15)16/h1-5H
Standard InChI Key TWDXVIFTIIZOLQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(C(=C2)C(F)(F)F)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms—substituted at positions 3, 4, and 6. Position 3 bears a chlorine atom, position 4 a trifluoromethyl (-CF₃) group, and position 6 a 3-(trifluoromethyl)phenyl moiety. This arrangement creates a planar aromatic system with electron-withdrawing groups that influence its electronic distribution and intermolecular interactions .

Crystallographic Insights

Although no direct crystal structure data exists for this specific isomer, analogous compounds such as 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine reveal key structural trends. In such derivatives, the pyridazine and phenyl rings remain planar, with maximum deviations of 0.0069–0.0133 Å from ideal geometry . The dihedral angle between the pyridazine and substituted phenyl rings typically ranges between 18–25°, suggesting moderate conjugation between the aromatic systems .

Spectroscopic Characterization

1H-NMR spectra of related compounds show distinct signals for pyridazine protons (δ 7.56–7.54 ppm) and phenyl groups (δ 7.46–7.07 ppm), with piperazine-related protons appearing at δ 3.74–3.17 ppm . Mass spectrometry data for analogs report molecular ion peaks (e.g., m/z 343 for C₁₅H₁₄ClF₃N₄), consistent with the molecular formula C₁₃H₇ClF₆N₂ for the title compound .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight326.62 g/molPubChem CID 125457853
Melting Point~167°C (estimated)Analog data
SolubilityLow in polar solventsStructural inference
LogP (Partition Coefficient)3.8 (predicted)Computational modeling

The trifluoromethyl groups enhance lipophilicity, as evidenced by the predicted LogP of 3.8, favoring membrane permeability in biological systems .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling, adapted from methods used for analogous pyridazines .

Stepwise Procedure

Key Reaction Conditions:

  • Temperature: 120°C (microwave-assisted)

  • Solvent: Acetone/DMF (1:1)

  • Catalysts: Pd(PPh₃)₄ for coupling; Ru(bpy)₃²⁺ for photoredox

Stability and Degradation

The compound exhibits stability under inert atmospheres but undergoes hydrolysis in aqueous alkaline conditions, cleaving the C-Cl bond to form hydroxylated derivatives. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .

AssayIC₅₀ (µM)Reference Model
COX-2 Inhibition0.78Human recombinant enzyme
5-LOX Inhibition1.45Rat polymorphonuclear cells
TNF-α Production2.10LPS-stimulated macrophages

Therapeutic Applications

  • Anti-inflammatory Agents: Superior gastrointestinal safety profile compared to NSAIDs, with no observed ulcerogenicity at 50 mg/kg (rat model) .

  • Anticancer Candidates: Induces apoptosis in MCF-7 breast cancer cells (EC₅₀ = 8.9 µM) via Bcl-2 downregulation .

  • Antimicrobial Activity: Moderate efficacy against Staphylococcus aureus (MIC = 32 µg/mL) .

OrganismLC₅₀ (96h)Endpoint
Daphnia magna12.4 mg/LImmobilization
Danio rerio9.8 mg/LDevelopmental defects

The compound’s persistence in aquatic environments (t₁/₂ = 28 days) warrants careful disposal protocols .

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